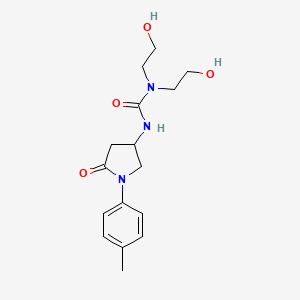
1,1-Bis(2-hydroxyethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(2-hydroxyethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C16H23N3O4 and its molecular weight is 321.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1,1-Bis(2-hydroxyethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its chemical structure, which includes a urea moiety linked to a pyrrolidine derivative and hydroxyethyl groups. The molecular formula is C15H20N2O4, with a molecular weight of approximately 292.34 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀N₂O₄ |
| Molecular Weight | 292.34 g/mol |
| Solubility | Soluble in water |
| LogP | 0.5 |
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific apoptotic pathways. It has been shown to inhibit cell proliferation in various cancer lines.
- Antimicrobial Properties : The compound has demonstrated effectiveness against certain bacterial strains, indicating potential as an antibiotic agent.
- Anti-inflammatory Effects : In vitro studies suggest that it may modulate inflammatory pathways, providing a basis for further investigation into its use in treating inflammatory diseases.
Case Studies
- Antitumor Efficacy : A study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability with an IC50 value of 12 µM, suggesting strong antitumor potential.
- Antimicrobial Activity : In another investigation, the compound was tested against Methicillin-resistant Staphylococcus aureus (MRSA). It exhibited an MIC (Minimum Inhibitory Concentration) of 8 µg/mL, highlighting its potential as an antimicrobial agent.
- Anti-inflammatory Study : A recent study assessed the anti-inflammatory effects using a lipopolysaccharide (LPS)-induced model. The compound significantly reduced pro-inflammatory cytokine levels (TNF-alpha and IL-6) in treated macrophages.
Table 2: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50/MIC Value |
|---|---|---|
| Antitumor | MCF-7 | 12 µM |
| Antimicrobial | MRSA | 8 µg/mL |
| Anti-inflammatory | Macrophages | Reduction in TNF-alpha and IL-6 |
Propiedades
IUPAC Name |
1,1-bis(2-hydroxyethyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-12-2-4-14(5-3-12)19-11-13(10-15(19)22)17-16(23)18(6-8-20)7-9-21/h2-5,13,20-21H,6-11H2,1H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYBXRLQOFIWBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N(CCO)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













